molecular formula C11H15N B102917 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine CAS No. 17910-26-8

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

Cat. No.: B102917
CAS No.: 17910-26-8
M. Wt: 161.24 g/mol
InChI Key: UFBOKWPYNNXYIS-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-benzo7annulen-5-amine is an organic compound with the molecular formula C11H15N It is a derivative of benzoannulene, characterized by a seven-membered ring fused to a benzene ring, with an amine group attached to the five-position of the benzoannulene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under reflux conditions to ensure complete reduction .

Industrial Production Methods

Industrial production of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-benzo7annulen-5-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4 in solvents like THF or ethanol.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-benzo7annulen-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine : Similar structure with the amine group at the six-position.
  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : Hydroxyl group instead of an amine group at the five-position.
  • 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Bromine and ketone functional groups.

Uniqueness

6,7,8,9-Tetrahydro-5H-benzo7annulen-5-amine is unique due to its specific placement of the amine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOKWPYNNXYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274786
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17910-26-8
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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